N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclobutyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide typically involves multiple steps:
Formation of the Cyanocyclobutyl Intermediate: The initial step involves the synthesis of the 1-cyanocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, with a cyanide source under basic conditions.
Amidation Reaction: The cyanocyclobutyl intermediate is then reacted with N-methyl-4-[methyl(propyl)amino]benzamide. This step usually requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzamide moiety.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclobutyl group could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-N-methylbenzamide: Lacks the methyl(propyl)amino group, which may affect its binding properties and reactivity.
N-methyl-4-[methyl(propyl)amino]benzamide: Lacks the cyanocyclobutyl group, potentially altering its chemical and biological activity.
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide is unique due to the combination of the cyanocyclobutyl and benzamide moieties, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-4-12-19(2)15-8-6-14(7-9-15)16(21)20(3)17(13-18)10-5-11-17/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRCSXDJNWTHNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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